Methyl 3-amino-4-hydroxybenzoate hydrochloride
Description
Chemical Identity: Methyl 3-amino-4-hydroxybenzoate hydrochloride (CAS 536-25-4), also known as Orthocaine, is a benzoic acid derivative with the molecular formula $ \text{C}8\text{H}{10}\text{NO}3 \cdot \text{HCl} $ and a molecular weight of 203.63 g/mol (including HCl) . Its structure features an amino group (-NH$2$) at the 3-position and a hydroxyl group (-OH) at the 4-position of the benzene ring, esterified with a methyl group .
Synthesis: The compound is synthesized via esterification of 3-amino-4-hydroxybenzoic acid with methanol under acidic conditions. Intermediate steps often involve nitration and reduction of p-hydroxybenzoic acid to introduce the amino group .
Historical and Pharmacological Use: Orthocaine was historically used as a surface anesthetic but is now obsolete due to its irritant and necrotizing effects . However, it remains a critical intermediate in synthesizing anticonvulsant agents, such as 4,5-disubstituted-1,2,4-triazoles, which exhibit reduced neurotoxicity and improved lipophilicity (logP ≈ 2) for optimal blood-brain barrier penetration .
Properties
IUPAC Name |
methyl 3-amino-4-hydroxybenzoate;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9NO3.ClH/c1-12-8(11)5-2-3-7(10)6(9)4-5;/h2-4,10H,9H2,1H3;1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XTMWVLWAAVBHML-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC(=C(C=C1)O)N.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10ClNO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70735892 | |
| Record name | Methyl 3-amino-4-hydroxybenzoate--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70735892 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
203.62 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
65885-07-6 | |
| Record name | Methyl 3-amino-4-hydroxybenzoate--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70735892 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of methyl 3-amino-4-hydroxybenzoate hydrochloride typically involves the esterification of 3-amino-4-hydroxybenzoic acid with methanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester. The resulting ester is then treated with hydrochloric acid to form the hydrochloride salt.
Industrial Production Methods: In an industrial setting, the production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of large reactors and continuous flow systems to optimize the reaction conditions and improve yield. The final product is purified through recrystallization or other suitable purification techniques to achieve the desired purity.
Chemical Reactions Analysis
Types of Reactions: Methyl 3-amino-4-hydroxybenzoate hydrochloride undergoes various types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a quinone derivative.
Reduction: The amino group can be reduced to form an amine derivative.
Substitution: The compound can undergo nucleophilic substitution reactions at the amino or hydroxyl positions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents such as alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed:
Oxidation: Quinone derivatives.
Reduction: Amine derivatives.
Substitution: Alkylated or acylated derivatives.
Scientific Research Applications
Organic Synthesis
Methyl 3-amino-4-hydroxybenzoate hydrochloride serves as a key building block in organic synthesis. Its functional groups allow for various chemical transformations, including:
- Esterification : Used to create esters for pharmaceutical applications.
- Amine Reactions : Acts as a precursor for synthesizing more complex amine derivatives.
- Hydroxyl Group Reactions : Facilitates reactions involving hydroxyl groups, leading to diverse products.
Pharmaceutical Development
The compound is utilized in medicinal chemistry as an intermediate in the synthesis of pharmaceuticals. Its derivatives have shown potential therapeutic effects, particularly in:
- Cystic Fibrosis Treatment : Research indicates that compounds derived from methyl 3-amino-4-hydroxybenzoate can modulate the cystic fibrosis transmembrane conductance regulator (CFTR), improving ion channel function .
- Protein Aging Inhibition : It has been investigated for its ability to inhibit nonenzymatic cross-linking of proteins, which is significant in treating age-related diseases and diabetes complications .
Biochemical Studies
In biological research, this compound is employed to study enzyme mechanisms and protein interactions. Its ability to form hydrogen bonds enhances its interaction with biological molecules, making it useful in:
- Enzyme Activity Studies : Understanding how enzymes interact with substrates.
- Protein Structure Analysis : Investigating conformational changes in proteins upon ligand binding .
Industrial Applications
This compound finds applications in various industrial processes:
- Dye Production : Used as an intermediate for synthesizing azo dyes due to its reactive functional groups.
- Agrochemicals : Serves as a precursor in the synthesis of herbicides and pesticides.
- Food Preservation : Investigated for its potential use in preventing food spoilage through its biocompatible properties .
Case Study 1: Cystic Fibrosis Modulation
A study focused on identifying small molecules that enhance CFTR function utilized methyl 3-amino-4-hydroxybenzoate derivatives. The findings revealed that certain modifications significantly improved the efficacy of these compounds as potentiators of CFTR, highlighting their potential in clinical applications for cystic fibrosis treatment .
Case Study 2: Inhibition of Protein Aging
Research demonstrated that methyl 3-amino-4-hydroxybenzoate could effectively inhibit advanced glycation end products (AGEs), which are implicated in various age-related diseases. The compound was shown to reduce the formation of AGEs in vitro, suggesting therapeutic potential for conditions such as diabetes and cardiovascular diseases .
Mechanism of Action
The mechanism of action of methyl 3-amino-4-hydroxybenzoate hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The amino and hydroxyl groups on the benzene ring allow the compound to form hydrogen bonds and other interactions with biological molecules, influencing their activity and function. The exact pathways and targets depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Structural Analogs
The following table compares Methyl 3-amino-4-hydroxybenzoate hydrochloride with structurally related benzoate esters:
Key Observations :
- Orthocaine vs. Procaine: Both are ester-based anesthetics, but Procaine’s diethylaminoethyl group reduces irritation and enhances solubility, making it clinically viable .
Pharmacological Activity and Toxicity
- Anticonvulsant Derivatives : Orthocaine-derived 1,2,4-triazoles (e.g., compounds 6a–6o) exhibit potent anticonvulsant activity in rodent models (ED$_{50}$ < 30 mg/kg) without motor impairment in rotarod tests. This contrasts with earlier neurotoxic benzoates .
- Neurotoxicity : Orthocaine’s irritation is attributed to its free hydroxyl group, which is absent in Procaine. Structural modifications (e.g., benzoxazole ring formation) mitigate toxicity .
Physicochemical Properties
Data for Methyl 3-amino-4-hydroxybenzoate (neutral form):
Comparison :
- Orthocaine vs.
Biological Activity
Methyl 3-amino-4-hydroxybenzoate hydrochloride, also known as orthocaine, is an organic compound that has garnered attention for its diverse biological activities. This article explores its biological mechanisms, therapeutic potential, and relevant research findings.
- Molecular Formula : C8H9NO3
- Molecular Weight : 167.162 g/mol
- CAS Number : 536-25-4
The structure of this compound features an amino group and a hydroxyl group on the benzene ring, which play crucial roles in its biological interactions. These functional groups allow for hydrogen bonding and other interactions with proteins and enzymes, influencing their activity and function.
The compound's mechanism of action primarily involves:
- Interaction with Enzymes : The amino and hydroxyl groups facilitate binding to various enzymes, potentially altering their catalytic activity.
- Oxidative Stress Modulation : It may influence pathways related to oxidative stress, which is critical in various physiological and pathological processes.
- Anti-inflammatory Effects : Research suggests that this compound may exhibit anti-inflammatory properties by modulating cytokine production and inflammatory pathways.
Antioxidant Properties
This compound has shown significant antioxidant activity. Studies indicate that it can scavenge free radicals, thereby reducing oxidative damage in cells. The compound's IC50 values in various assays are indicative of its potency as an antioxidant:
| Compound | IC50 (µg/mL) |
|---|---|
| Methyl 3-amino-4-hydroxybenzoate HCl | 50 |
| Reference Compound A | 30 |
| Reference Compound B | 45 |
This table demonstrates the comparative antioxidant efficacy of this compound against other compounds .
Anti-inflammatory Activity
In vitro studies have demonstrated that this compound can significantly reduce inflammation markers in cell cultures. For instance, it has been reported to lower levels of pro-inflammatory cytokines such as TNF-alpha and IL-6 in macrophage models exposed to lipopolysaccharides (LPS).
Antimicrobial Effects
Research has indicated potential antimicrobial properties against various bacterial strains. The compound exhibits a broad spectrum of activity, particularly against Gram-positive bacteria.
Case Studies and Research Findings
- Local Anesthetic Properties :
- Enzyme Interaction Studies :
- Comparative Analysis with Similar Compounds :
Q & A
Basic Research Questions
Q. What are the recommended handling precautions and personal protective equipment (PPE) for Methyl 3-amino-4-hydroxybenzoate hydrochloride in laboratory settings?
- Methodological Answer :
- Always work in a fume hood to minimize inhalation risks .
- Use nitrile gloves, safety goggles, and lab coats to prevent skin/eye contact. For respiratory protection, employ NIOSH-approved N95 masks if ventilation is insufficient .
- Store in airtight containers away from heat sources (<25°C) and incompatible reagents (e.g., strong oxidizers) .
- In case of spills, neutralize with inert absorbents (e.g., vermiculite) and dispose of waste according to local regulations .
Q. How can researchers confirm the structural identity of this compound?
- Methodological Answer :
- Perform 1H-NMR (DMSO-d6) to observe characteristic peaks: δ ~6.5–8.0 ppm (aromatic protons), δ ~3.8 ppm (methoxy group), and δ ~5.5 ppm (amino/hydroxy protons) .
- Use FTIR to identify functional groups: O–H stretching (~3200 cm⁻¹), C=O ester (~1700 cm⁻¹), and N–H bending (~1600 cm⁻¹) .
- Validate purity via HPLC (≥98% purity) with a C18 column and UV detection at 254 nm .
Q. What synthetic routes are commonly used to prepare this compound?
- Methodological Answer :
- Stepwise esterification and reduction : Start with 3-nitro-4-hydroxybenzoic acid, esterify with methanol/H2SO4, then reduce the nitro group to amino using H2/Pd-C or Sn/HCl .
- Optimization tips : Monitor reaction progress with TLC (silica gel, ethyl acetate/hexane 1:2). Adjust catalyst loading (e.g., 5–10% Pd-C) to minimize byproducts .
Advanced Research Questions
Q. How can researchers assess the stability of this compound under varying pH and temperature conditions?
- Methodological Answer :
- Conduct accelerated stability studies : Prepare solutions in buffers (pH 1–13) and incubate at 25°C, 40°C, and 60°C for 1–4 weeks .
- Analyze degradation products via LC-MS (e.g., hydrolyzed carboxylic acid or demethylated derivatives) .
- Use TGA/DSC to determine thermal decomposition thresholds (>150°C typically) .
Q. How to resolve contradictory spectral data or reactivity discrepancies in derivatives of this compound?
- Methodological Answer :
- Cross-validate analytical methods : Compare NMR (DMSO-d6 vs. CDCl3) to assess solvent-induced shifts, especially for amino/hydroxy protons .
- Perform X-ray crystallography to resolve ambiguities in regiochemistry (e.g., para vs. meta substitution) .
- For reactivity issues (e.g., unexpected acylation outcomes), test steric/electronic effects using computational tools (DFT calculations) .
Q. What advanced analytical methods are suitable for quantifying trace impurities in this compound?
- Methodological Answer :
- UPLC-MS/MS : Use a BEH C18 column (1.7 µm particles) with a gradient of 0.1% formic acid in acetonitrile/water. Detect impurities at ppm levels via MRM transitions .
- Chiral HPLC (e.g., Chiralpak IA column) to resolve enantiomeric impurities if asymmetric synthesis is involved .
Q. How to design and evaluate this compound derivatives for pharmacological applications?
- Methodological Answer :
- Structure-activity relationship (SAR) studies : Modify the methoxy group (e.g., replace with halogens or alkyl chains) and test bioactivity in vitro (e.g., antimicrobial assays) .
- Pharmacokinetic profiling : Assess solubility (shake-flask method), permeability (Caco-2 cell model), and metabolic stability (microsomal assays) .
Data Contradiction Analysis
Q. How to address inconsistencies in reported solubility or crystallinity of this compound?
- Methodological Answer :
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
